molecular formula C7H6INO2 B3071700 3-Hydroxy-4-iodobenzamide CAS No. 1011713-16-8

3-Hydroxy-4-iodobenzamide

Cat. No.: B3071700
CAS No.: 1011713-16-8
M. Wt: 263.03 g/mol
InChI Key: QVZSTMFHDRKUNM-UHFFFAOYSA-N
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Description

3-Hydroxy-4-iodobenzamide is an organic compound with the molecular formula C7H6INO2 It is a derivative of benzamide, where the benzene ring is substituted with a hydroxyl group at the third position and an iodine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-iodobenzamide can be synthesized through several methods. One common approach involves the iodination of 3-hydroxybenzamide. This process typically uses iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group, forming 4-iodosalicylamide.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxybenzamide.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a nucleophile like sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, sodium thiolate, or amines under appropriate conditions.

Major Products:

    Oxidation: 4-Iodosalicylamide.

    Reduction: 3-Hydroxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies, particularly in the context of iodine-123 or iodine-125 labeling.

    Medicine: Explored for its potential use in diagnostic imaging, especially in the differentiation of neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-iodobenzamide largely depends on its application. In the context of radiolabeled imaging agents, the compound binds to specific molecular targets, such as dopamine receptors in the brain, allowing for visualization using imaging techniques like SPECT (Single Photon Emission Computed Tomography). The iodine isotope emits gamma rays, which are detected to create an image of the target area.

Comparison with Similar Compounds

    3-Hydroxy-5-iodobenzamide: Similar structure but with the iodine atom at the fifth position.

    4-Iodobenzamide: Lacks the hydroxyl group, making it less polar and potentially altering its reactivity and binding properties.

    3-Hydroxybenzamide: Lacks the iodine atom, affecting its potential for radiolabeling and imaging applications.

Uniqueness: 3-Hydroxy-4-iodobenzamide is unique due to the presence of both the hydroxyl and iodine substituents, which confer distinct chemical reactivity and potential for use in radiolabeled imaging. The combination of these functional groups allows for specific interactions with biological targets and the ability to be tracked using imaging techniques.

Properties

IUPAC Name

3-hydroxy-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZSTMFHDRKUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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